6-Bromo-8-methylquinoline-4-ol
Description
Significance of Quinoline (B57606) as a Privileged Structure in Medicinal Chemistry and Beyond
In medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure," a term that denotes its recurring presence in a multitude of biologically active compounds. orientjchem.orgtandfonline.comnih.gov This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, quinoline derivatives have been extensively developed as therapeutic agents for numerous diseases. afjbs.comnih.gov
The applications of the quinoline scaffold are not limited to medicine. In materials science, these compounds are utilized in the creation of conjugated polymers for optoelectronics and metal-organic frameworks (MOFs) for gas storage. numberanalytics.com They also serve as catalysts in various chemical reactions and are components in the synthesis of dyes. wikipedia.orgnumberanalytics.com
Table 1: Selected Applications of the Quinoline Scaffold
| Field | Application | Examples of Compounds/Materials |
| Medicinal Chemistry | Antimalarial, Anticancer, Antibacterial, Anti-inflammatory | Chloroquine (B1663885), Quinine, Camptothecin, Ofloxacin |
| Materials Science | Conjugated Polymers, Metal-Organic Frameworks (MOFs) | - |
| Industrial Chemistry | Dyes, Catalysts, Corrosion Inhibitors | Cyanine dyes |
Overview of Halogenated Quinoline Derivatives as Key Research Targets
The introduction of halogen atoms, such as bromine, into the quinoline structure significantly influences its physicochemical and biological properties. orientjchem.orgresearchgate.net Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. orientjchem.org This modification has been a key strategy in the development of potent therapeutic agents. nih.govnih.gov
Bromoquinolines, in particular, are considered privileged structures in medicinal chemistry and serve as crucial precursors for the synthesis of more complex, multifunctional quinoline compounds. nih.gov Research has demonstrated that the position of the bromine atom on the quinoline ring is critical for its biological activity. nih.gov For instance, the presence of a bromine atom at the C-6 position has been shown to be important for the bioactivity of certain tetrahydroquinoline derivatives. nih.gov Halogenated quinolines have shown promise in eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov
Table 2: Impact of Halogenation on Quinoline Derivatives
| Halogen | Position on Quinoline Ring | Observed Effect on Biological Activity |
| Bromine | C-6 | Critical for bioactivity in some tetrahydroquinoline derivatives. nih.gov |
| Bromine | C-5 and C-7 | Significantly enhanced inhibitory activity in certain anticancer studies. nih.gov |
| Chlorine | - | Found in well-known antimalarial drugs like Chloroquine. biointerfaceresearch.com |
Contextualization of 6-Bromo-8-methylquinoline-4-ol within Contemporary Quinoline Research
This compound is a specific substituted quinoline that has emerged within the broader landscape of quinoline research. scbt.comclearsynth.comechemi.com Its structure, featuring a bromine atom at the 6-position, a methyl group at the 8-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with 6-bromo-8-methyl-1H-quinolin-4-one), makes it a subject of interest for further chemical synthesis and biological evaluation. clearsynth.combldpharm.com
While specific, in-depth research on the biological activities of this compound is not extensively detailed in the provided results, its constituent parts suggest potential areas of investigation. The 4-quinolone core is a known pharmacophore found in many biologically active compounds, including quinolone antibiotics. acs.org The bromo and methyl substitutions are known to modulate the activity of the quinoline scaffold. nih.govchemicalbook.com Therefore, this compound serves as a building block or intermediate in the synthesis of more complex molecules for various research applications. clearsynth.comchemicalbook.com For example, related structures like 6-bromo-4-iodoquinoline (B1287929) are important intermediates in the synthesis of pharmaceutical compounds. atlantis-press.com The study of such substituted quinolin-4-ols contributes to the understanding of structure-activity relationships within this important class of compounds. acs.orgresearchgate.net
Table 3: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1086062-88-5 clearsynth.comechemi.com |
| Molecular Formula | C10H8BrNO echemi.com |
| Molecular Weight | 238.08 g/mol echemi.com |
| Synonyms | 6-bromo-8-methyl-1H-quinolin-4-one clearsynth.com |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDTPGXGNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656136 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-88-5 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 8 Methylquinoline 4 Ol and Its Analogs
Foundational and Advanced Synthetic Approaches to the Quinoline (B57606) Core
The construction of the quinoline ring system can be achieved through a variety of synthetic strategies, ranging from long-established name reactions to contemporary, more efficient methods.
Classical Quinoline Synthesis Reactions
A number of classical methods for synthesizing quinolines have been established and are still in use today. jptcp.com These reactions typically involve the condensation of anilines with other reagents to form the bicyclic quinoline structure. jptcp.com
Some of the most prominent classical methods include:
Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.com
Combes Synthesis: In this reaction, anilines are condensed with β-diketones. bohrium.com
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com It is a versatile method for preparing substituted quinolines. pharmaguideline.com
Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. iipseries.org This method is also known as the Pfitzinger-Borsche reaction. iipseries.org
Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds, which can be pre-formed, to react with anilines. scribd.com
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. bohrium.com Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones. pharmaguideline.com
These classical methods, while foundational, can sometimes be limited by harsh reaction conditions and the generation of hazardous byproducts. ijfans.org
Modern Synthetic Innovations for Quinoline Construction
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for quinoline synthesis. These modern innovations often offer milder reaction conditions, higher yields, and greater functional group tolerance. ijfans.org
Key modern approaches include:
Transition Metal-Catalyzed Reactions: Catalysts based on metals like palladium, copper, rhodium, and nickel have been extensively used to facilitate various C-H activation and annulation reactions for quinoline synthesis. mdpi.comorganic-chemistry.org For instance, palladium-catalyzed carbonylation reactions have been employed to construct the quinolin-4-one core. mdpi.com
Ultrasound Irradiation: The use of ultrasound has been shown to promote quinoline synthesis, often leading to shorter reaction times and improved yields. nih.gov
Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to quinoline derivatives. ijfans.org
Metal-Free Reactions: To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes have been developed. tandfonline.com These can involve the use of organocatalysts or Brønsted acids. tandfonline.com
| Synthesis Type | Key Features |
| Classical Methods | Foundational, often use harsh conditions. ijfans.org |
| Modern Innovations | More efficient, milder conditions, greater functional group tolerance. ijfans.org |
| Transition Metal-Catalyzed | Utilizes catalysts like Pd, Cu, Rh, Ni for C-H activation and annulation. mdpi.comorganic-chemistry.org |
| Ultrasound Irradiation | Employs ultrasound to accelerate reactions and improve yields. nih.gov |
| Multi-Component Reactions | Combines multiple reactants in one pot for efficiency. ijfans.org |
| Metal-Free Reactions | Avoids metal catalysts, using organocatalysts or acids. tandfonline.com |
Targeted Synthesis Strategies for 6-Bromo-8-methylquinoline-4-ol and Closely Related Structures
The synthesis of the specific compound this compound requires precise control over the introduction of substituents onto the quinoline scaffold. This involves regioselective reactions to place the bromo, methyl, and hydroxyl groups at the desired positions.
Regioselective Bromination of Quinoline Ring Systems
The introduction of a bromine atom at a specific position on the quinoline ring is a critical step. The regioselectivity of bromination is influenced by the existing substituents on the ring and the reaction conditions. researchgate.net For 8-substituted quinolines, halogenation often occurs at the C5 position. nih.gov The use of reagents like N-bromosuccinimide (NBS) in the presence of a rhodium catalyst has been shown to achieve C8 bromination of quinoline N-oxides. mdpi.com Studies have also reinvestigated the bromination of 8-substituted quinolines to optimize yields and isolation conditions for mono- and di-bromo derivatives. researchgate.net
Introduction of Methyl and Hydroxyl Functionalities at Specific Positions
The placement of methyl and hydroxyl groups also requires specific synthetic strategies. The hydroxyl group at the 4-position is a defining feature of quinolin-4-ols. The Conrad-Limpach synthesis, for example, is a classical method that directly yields 4-hydroxyquinolines. jptcp.com The introduction of a methyl group can be achieved by starting with a correspondingly substituted aniline, such as 4-bromo-2-methylaniline, in a classical quinoline synthesis. The presence of a methyl group can influence the biological activity of the resulting quinoline derivative. pharmacy180.com For instance, in some cases, a methyl group at position 8 can abolish certain biological activities. pharmacy180.com
Multi-Step Synthesis Pathways and Intermediate Compounds
The synthesis of this compound is typically a multi-step process. A common starting material for related structures is 4-bromoaniline (B143363). researchgate.netnih.gov For example, a known pathway to synthesize 6-bromo-4-iodoquinoline (B1287929) begins with 4-bromoaniline and proceeds through the intermediate 6-bromoquinolin-4-ol (B142416). researchgate.netatlantis-press.com This intermediate is formed via a cyclization reaction and can then be further functionalized. atlantis-press.com The Knorr synthesis is another established multi-step route that can be employed, starting from 4-bromoaniline and proceeding through anilide intermediates.
A general synthetic approach could involve:
Reaction of a substituted aniline (e.g., 4-bromo-2-methylaniline) with a suitable partner like a β-ketoester in a Conrad-Limpach or related cyclization to form the 6-bromo-8-methylquinolin-4-one tautomer.
Alternatively, a pre-formed quinoline could be subjected to sequential bromination and methylation/hydroxylation reactions, although achieving the desired regioselectivity can be challenging.
The synthesis of 6-bromo-4-chloroquinoline, a related intermediate, has been achieved from 6-bromoquinolin-4(1H)-one by treatment with phosphorus oxychloride. google.com This chloro-derivative can then potentially be converted to the desired 4-ol.
Derivatization Strategies for this compound and Related Brominated Quinolines
The inherent reactivity of the bromine, methyl, and hydroxyl groups on the this compound scaffold allows for a multitude of derivatization strategies. These modifications are crucial for developing new compounds with tailored electronic, steric, and pharmacological properties.
Functionalization at the Bromine Moiety
The bromine atom on the quinoline ring is a versatile handle for introducing a wide array of functional groups through various established and novel chemical reactions.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the quinoline core can be displaced by nucleophiles, particularly when activated by strongly electron-withdrawing groups like a nitro group. For instance, the nitration of 6-bromoquinoline (B19933) derivatives can facilitate subsequent nucleophilic substitution of the bromine with cyclic amines such as morpholine (B109124) and piperazine. semanticscholar.org This activation is due to the electron-deficiency induced in the quinoline ring by the nitro group, making the carbon atom attached to the bromine more susceptible to nucleophilic attack. semanticscholar.org Microwave-assisted conditions have been shown to effectively promote these substitutions, leading to high yields of the corresponding morpholinyl and piperazinyl quinolines. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the functionalization of bromoquinolines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromoquinoline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or heteroaryl substituents at the bromine-bearing position. researchgate.netrsc.orgacs.org The choice of palladium catalyst and ligands, such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), can influence the regioselectivity of the reaction in poly-halogenated quinolines. rsc.orgacs.org For instance, different palladium catalysts can selectively promote coupling at either the C2 or C6 position of a dibromoquinoline. rsc.org The reaction conditions, including the base and solvent system (e.g., DBU in THF/water), are critical for optimizing the reaction yield. researchgate.net
Sonogashira Coupling: This reaction couples a bromoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netwikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing alkynyl-substituted quinolines. researchgate.net While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder, even aqueous, conditions. researchgate.netorganic-chemistry.org Copper-free Sonogashira variants have also been reported, offering an alternative pathway for Csp–Csp² bond formation. researchgate.net The success of the reaction can be influenced by the choice of catalyst, ligands, and base. organic-chemistry.org
Aminocarbonylation: This process introduces an amide functional group by reacting a bromoquinoline with an amine and carbon monoxide, mediated by a palladium catalyst. researchgate.netrsc.orgnih.gov This transformation is a valuable method for synthesizing quinoline-carboxamides. Recent advancements have explored visible-light-promoted aminocarbonylation using cobalt catalysts as a more sustainable alternative to precious metal catalysts. rsc.org Another innovative approach involves a photoredox- and nickel-catalyzed aminocarbonylation using oxamic acids as the carbonyl source under mild conditions. nih.govacs.org
Below is a table summarizing various palladium-catalyzed cross-coupling reactions on bromoquinolines.
| Reaction Type | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Versatile for C-C bond formation; regioselectivity can be controlled by catalyst choice. researchgate.netrsc.orgacs.org |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds; can be performed under mild and copper-free conditions. researchgate.netwikipedia.orgorganic-chemistry.org |
| Aminocarbonylation | Amines, Carbon Monoxide (or surrogate) | Pd complexes, Co catalysts (light-promoted), Ni catalysts (photoredox) | Synthesizes amides; alternative methods avoid toxic CO gas. researchgate.netrsc.orgnih.govacs.org |
Modifications of the Methyl Group
The methyl group at the C-8 position of the quinoline ring can be transformed into other functional groups, most notably through oxidation.
Oxidation to Carboxylic Acids: The methyl group can be oxidized to a carboxylic acid. One effective method involves using nickel peroxide in an aqueous basic solution at room temperature. tandfonline.comtandfonline.com This method has been shown to provide high yields of the corresponding quinoline-2,3-dicarboxylic acid from 2-(or 3-)methylquinoline-3-(or 2-)carboxylic acid. tandfonline.comtandfonline.com Another catalytic system for the aerobic oxidation of substituted 8-methylquinolines utilizes palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid in a solution of acetic acid and acetic anhydride. rsc.orgrsc.org This system regioselectively produces the corresponding 8-quinolylmethyl acetates in high yield, with the 8-quinoline carboxylic acids as minor products. rsc.orgrsc.org The reaction tolerates a range of substituents on the quinoline ring, including methoxy (B1213986) and halogen groups. rsc.org
A comparative table of oxidation methods for methylquinolines is presented below.
| Oxidant/Catalyst System | Substrate Example | Product | Yield | Reference |
| Nickel Peroxide | 2-methylquinoline-3-carboxylic acid | Quinoline-2,3-dicarboxylic acid | Quantitative | tandfonline.com |
| Pd(acac)₂/H₂hpda, O₂ | 5,8-dimethylquinoline | 5-methyl-8-acetoxymethylquinoline | High | rsc.org |
| SeO₂ | 2-methylquinoline sulfonamide | Quinoline-2-carbaldehyde sulfonamide | 72% | rsc.org |
Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-4 position of this compound is a key site for various chemical transformations. As a quinolinol, it can participate in reactions typical of phenols and alcohols. The hydroxyl group can react with various reagents, including covalent halides. For instance, 8-quinolinol reacts with zirconium and hafnium tetrachlorides to form adducts. rsc.org It can also undergo reactions with aluminum-containing compounds like alumazene, leading to the formation of dinuclear and mononuclear complexes. nih.govresearchgate.net The presence of the hydroxyl group also influences the reactivity of the quinoline ring system.
Synthesis of Structural Isomers and Analogs with Varied Substitution Patterns
The synthesis of structural isomers and analogs of this compound is crucial for structure-activity relationship studies. This can be achieved by employing different synthetic routes or by starting with variously substituted precursors.
Methods for synthesizing substituted quinolines include:
Friedländer Synthesis: This is a classical and efficient method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govtubitak.gov.tr This method allows for the synthesis of polysubstituted quinolines.
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. metu.edu.tr
Combes Synthesis: This method involves the reaction of anilines with β-diketones. metu.edu.tr
Skraup Synthesis: This reaction produces quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent. metu.edu.tr
Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield 3-halo-substituted quinolines. nih.gov
Multi-component Reactions: One-pot multi-component reactions, for example, involving anilines, benzaldehydes, and phenylacetylene (B144264) catalyzed by nanomaterials, can provide a diverse range of quinoline derivatives in excellent yields. nih.gov
The regioselectivity of these syntheses can often be controlled by the substitution pattern of the starting materials. For example, in the Friedländer synthesis, the use of substituted 2-aminobenzaldehydes or ketones leads to specific substitution patterns on the resulting quinoline ring. nih.gov Similarly, starting with substituted anilines in the Skraup or Doebner-von Miller reactions will result in corresponding substituted quinolines, although mixtures of isomers can sometimes be formed. metu.edu.tr
Investigation of Catalytic Systems and Optimized Reaction Conditions in Quinoline Synthesis
The development of efficient and sustainable methods for quinoline synthesis is an active area of research, with a strong focus on optimizing catalytic systems and reaction conditions.
The Friedländer synthesis, a cornerstone of quinoline synthesis, has been the subject of extensive optimization. nih.gov A wide variety of catalytic systems have been explored to improve the efficiency, selectivity, and environmental footprint of this reaction. These include traditional acid and base catalysts, as well as more modern systems like ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts. nih.govtubitak.gov.tr Nanocatalysts, in particular, are gaining prominence due to their high surface area, porosity, and reusability. nih.govacs.org For example, nanocatalysts like IRMOF-3/PSTA/Cu and nickel nanoparticles have been successfully employed in multi-component reactions to synthesize quinoline derivatives under mild, often solvent-free, conditions with high yields. nih.gov
The optimization of reaction conditions often involves screening different catalysts, solvents, temperatures, and reaction times. For instance, in the nanocatalyst-mediated synthesis of quinoline derivatives, optimal conditions might involve a specific catalyst loading (e.g., 10 mg), a particular solvent (e.g., acetonitrile (B52724) or solvent-free), and a defined temperature (e.g., 80 °C). nih.gov
Electrophilic cyclization reactions for quinoline synthesis have also been optimized. nih.gov The choice of electrophile (e.g., ICl, I₂, Br₂) and the presence and stoichiometry of a base can significantly affect the yield of the desired 3-substituted quinoline. nih.gov For example, studies have shown the effect of varying the equivalents of iodine and the type of base on the cyclization of N-(3-phenyl-2-propynyl)aniline. nih.gov
The table below highlights different catalytic approaches for quinoline synthesis.
| Synthesis Method | Catalyst Type | Key Advantages |
| Friedländer Synthesis | Nanocatalysts, MOFs, Ionic Liquids | High efficiency, selectivity, reusability, often mild/solvent-free conditions. nih.govtubitak.gov.trnih.gov |
| Electrophilic Cyclization | N/A (reagent-based) | Mild reaction conditions, access to 3-halo-quinolines. nih.gov |
| Multi-component Reactions | Nanocatalysts (e.g., IRMOF-3/PSTA/Cu) | One-pot synthesis, high yields, diverse derivatives. nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is critical for confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For 6-Bromo-8-methylquinoline-4-ol, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming its elemental composition (C₁₀H₈BrNO). The mass spectrum would show the molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pattern would help to identify stable fragments, further corroborating the proposed structure. While the expected molecular weight is known, detailed experimental mass spectrometry data and fragmentation analysis for this specific compound have not been found.
Infrared and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline (B57606) ring system, and the C-Br stretch.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would display absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic system. While predictions can be made based on related structures vulcanchem.com, specific experimental IR and UV-Vis spectra for this compound are not documented in available research.
Chromatographic Techniques for Compound Purification and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are vital for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be the method of choice for analyzing the purity of this compound, typically showing a single major peak for a pure sample. The retention time would be a characteristic property under specific conditions (e.g., column type, mobile phase, flow rate). Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, providing both separation and mass spectral data for volatile derivatives. Publications on the synthesis of related quinoline derivatives often mention the use of such techniques for purification and analysis , but specific chromatograms or detailed methods for this compound are not provided.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This would unambiguously confirm the tautomeric form (4-ol vs. 4-one) in the solid state and reveal the crystal packing arrangement. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.
Structure Activity Relationship Sar Studies of 6 Bromo 8 Methylquinoline 4 Ol and Its Derivatives
Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring. orientjchem.orgarabjchem.org Even minor alterations can dramatically change a molecule's properties, including its solubility, stability, and affinity for specific biological targets. preprints.org
Impact of Bromine Atom Position and Nature on Reactivity and Efficacy
The presence and position of a bromine atom on the quinoline scaffold are critical determinants of the molecule's reactivity and biological efficacy. Halogenation, such as the introduction of a bromine atom, can increase the lipophilicity of the compound, potentially enhancing its ability to penetrate the central nervous system. preprints.orgnih.gov The electron-withdrawing nature of bromine can also influence the molecule's reactivity in processes like electrophilic substitution.
The position of the bromine atom can alter the regioselectivity of chemical reactions and significantly impact biological activity. For instance, studies on various bromoquinolines have shown that the location of the bromine atom affects their antimicrobial and anticancer properties. nih.gov In some cases, a bromine atom at the 6-position, as seen in 6-bromo-8-methylquinoline-4-ol, has been associated with specific biological activities. For example, some 6-bromoquinoline (B19933) derivatives have shown potential as inhibitors of enzymes like DNA gyrase. researchgate.netrsc.org
The reactivity of haloquinolines is position-dependent. Halogens at the 2- and 4-positions of the quinoline ring are generally more susceptible to nucleophilic displacement, similar to halogens in α- and γ-positions of pyridine (B92270). In contrast, halogens on the homocyclic ring (positions 5, 6, 7, and 8) behave more like a halobenzene. iust.ac.ir
Influence of Methyl Group on Biological Response and Steric Interactions
The methyl group at the 8-position of this compound also plays a crucial role in its biological profile, primarily through steric and electronic effects. The position of a methyl group can significantly influence the cytotoxic and antimicrobial activity of quinoline derivatives. nih.gov
The presence of a methyl group can introduce steric hindrance, which may affect how the molecule binds to its target receptor. nih.gov For example, in some quinoline derivatives, the steric hindrance from a methyl group was found to impact hydrogen bonding and reduce biological activity compared to analogues without the methyl group. nih.gov Conversely, in other contexts, the addition of methyl groups has been shown to enhance activity. nih.gov The location of the methyl group is critical; for instance, in a series of indolo[2,3-b]quinolines, the presence of a methyl group on the pyridine nitrogen was essential for cytotoxicity. nih.gov
Role of the Hydroxyl Group in Receptor Binding and Pharmacological Activity
The hydroxyl group at the 4-position of the quinoline ring is a key functional group that can significantly influence the compound's pharmacological activity. This is largely due to its ability to participate in hydrogen bonding, a critical interaction for receptor binding. preprints.orgnih.gov The position of the hydroxyl group can affect a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can shift its affinity for different receptors. preprints.org
For example, in the context of dopamine (B1211576) receptor agonists, a hydroxyl group at a specific position is crucial for receptor activation. nih.gov Similarly, for quinoline-based anticancer drugs, a hydroxyl group at certain positions can enhance antitumor activity. orientjchem.org The hydroxyl group can also influence the metabolic stability of the compound. preprints.org In some quinoline derivatives, the two hydroxyl groups are in a free form and exhibit antioxidant properties. google.com
Analysis of Positional Isomerism and Stereochemical Considerations
Positional isomerism, which refers to compounds with the same molecular formula but different substituent positions, is a critical factor in the biological activity of quinoline derivatives. As discussed in the preceding sections, altering the position of the bromine, methyl, or hydroxyl group on the quinoline ring can lead to vastly different pharmacological profiles. nih.govnih.govnih.gov
For instance, the cytotoxic activity of methyl-substituted indolo[2,3-b]quinolines is strongly influenced by the position of the methyl substituents. nih.gov Similarly, the position of a hydroxyl group affects receptor affinity and metabolic processing. preprints.org The stereochemistry, or the three-dimensional arrangement of atoms, can also be a determining factor in biological activity. nih.gov For some quinoline alkaloids, different stereoisomers (diastereomers) exhibit different biological effects. iust.ac.ir
Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Derivatives
| Substituent | Position | Observed Effect on Biological Activity | Reference |
| Bromine | 6 | Associated with DNA gyrase inhibition in some derivatives. | researchgate.netrsc.org |
| Bromine | 5 and 7 | Showed significant inhibition of cancer cell proliferation. | nih.gov |
| Bromine | 3, 6, and 8 | Exhibited no inhibitory activity in a study on cancer cells. | nih.gov |
| Methyl | Pyridine Nitrogen | Essential for cytotoxicity in indolo[2,3-b]quinolines. | nih.gov |
| Methyl | 6 | Can lead to a different regioselectivity in chemical reactions. | nih.gov |
| Hydroxyl | 8 | Potent anticancer activity observed in a specific derivative. | orientjchem.org |
| Hydroxyl | 7 | Can improve antitumor activity in quinoline-based anticancer drugs. | orientjchem.org |
Computational Chemistry Approaches in SAR Analysis and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to analyze structure-activity relationships and guide the design of new therapeutic agents. arabjchem.orgnih.gov Techniques like molecular docking allow researchers to predict how a ligand, such as a this compound derivative, will bind to a specific protein target. arabjchem.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between small molecules (ligands) and their biological targets, which are typically proteins or enzymes. arabjchem.orgnih.gov By simulating the binding process, researchers can gain insights into the key interactions that drive biological activity and use this information to design more potent and selective drugs.
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. rsc.orgnih.gov Molecular docking studies have been employed to investigate the binding of quinoline derivatives to DNA gyrase. researchgate.net For example, some studies have identified quinoline-based compounds that are predicted to bind effectively to the active site of E. coli DNA gyrase B. researchgate.netnih.gov These studies help in understanding the structural requirements for potent inhibition of this enzyme.
HDAC2: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene regulation, and their inhibitors are being investigated as potential anticancer agents. While specific docking studies for this compound with HDAC2 were not found in the provided search results, molecular modeling is a common approach to design inhibitors for this enzyme class.
E. coli 2Y2T Protein: The search results mention molecular docking studies of 6-bromoquinolin-4-ol (B142416) derivatives against the β-lactamase receptor of E. coli. researchgate.net Another study refers to docking against E. coli DNA gyrase B (PDB ID: 4DUH). researchgate.net The specific protein "2Y2T" was not explicitly detailed in the context of docking with this compound in the provided results. However, molecular docking is a standard method to investigate interactions with various bacterial proteins. nih.gov
ATP Synthase Fo: ATP synthase is the target of the tuberculosis drug bedaquiline (B32110), a diarylquinoline. rsc.orgnih.gov The crystal structure of bedaquiline bound to the c subunit of ATP synthase Fo from Mycobacterium phlei has been determined, revealing key hydrophobic interactions. nih.gov This structural information is valuable for designing new analogs that could potentially bind to this target. While direct docking studies of this compound with ATP synthase Fo were not found, this target is highly relevant for quinoline-based drug design.
Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives
| Target Protein | Ligand Type | Key Findings from Docking Studies | Reference |
| E. coli DNA Gyrase B | Quinoline derivatives | Prediction of binding affinities and identification of key interactions within the active site. | researchgate.netnih.gov |
| β-lactamase (E. coli) | 6-bromoquinolin-4-ol derivatives | Demonstrated good fit and interactions with the binding pocket of the enzyme. | researchgate.netnih.gov |
| M. tuberculosis ATP Synthase Fo | Bedaquiline (diarylquinoline) | Revealed multiple hydrophobic contacts within the enzyme's binding site. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effect Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.com For quinoline derivatives, QSAR studies are instrumental in predicting the therapeutic potential of new analogs and guiding the synthesis of more potent and selective agents. nih.govarabjchem.org These models translate molecular structures into numerical descriptors that quantify physicochemical properties, which are then correlated with a measured biological response, such as the concentration required to inhibit a biological process by 50% (IC50). arabjchem.org
The development of a QSAR model for compounds related to this compound typically involves calculating a wide array of molecular descriptors. These descriptors fall into several categories, including constitutional, geometric, thermodynamic, and electrotopological parameters. bohrium.comsphinxsai.com For instance, in a study on 2,4-disubstituted quinoline derivatives, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used. nih.gov These 3D-QSAR techniques generate statistical models based on the steric and electrostatic fields of the molecules. nih.gov
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical metrics include the squared correlation coefficient (r²), which measures the quality of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. nih.govsphinxsai.com An external validation step, where the model's ability to predict the activity of compounds not used in the model development is tested, is also crucial. arabjchem.org
A typical QSAR study on quinoline derivatives might yield a model represented by a linear or non-linear equation. For example, a multiple linear regression (MLR) model could take the form:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the IC50 value, and the descriptors are calculated properties of the molecules. arabjchem.org The descriptors identified as significant in such models provide valuable insights into the structural features that govern the biological activity. For example, studies on different quinoline series have highlighted the importance of descriptors related to molecular shape (Kier's alpha first order shape index), electronic properties (energy of the highest occupied molecular orbital, E-HOMO), and hydrophobicity (logP). uran.uaresearchgate.netnih.gov
The findings from QSAR models can guide the modification of the this compound scaffold. By understanding which structural, electronic, or steric properties are favorable for a particular biological effect, chemists can prioritize the synthesis of derivatives with a higher probability of success, thereby accelerating the drug discovery process. bohrium.com
Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Quinoline Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components |
| CoMFA | 0.677 | 0.969 | 5 |
| CoMSIA | 0.741 | 0.962 | 5 |
This table is illustrative and based on data from a study on 2,4-disubstituted quinoline derivatives as antimalarial agents. nih.gov
Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. wikipedia.org For quinoline derivatives like this compound, DFT calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding their reactivity and interactions with biological targets. nih.govresearchgate.net
A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional conformation. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. mdpi.com For instance, DFT calculations can determine the precise spatial arrangement of the bromine atom, the methyl group, and the hydroxyl group on the quinoline core of this compound. These optimized structures form the basis for calculating other molecular properties. researchgate.net
DFT is also used to predict vibrational spectra (Infrared and Raman), which can aid in the structural characterization of newly synthesized compounds by comparing calculated frequencies with experimental data. researchgate.net Furthermore, DFT enables the calculation of various electronic descriptors that are crucial for predicting reactivity. These include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding, which are often key to a molecule's biological function. researchgate.net
Atomic Charges: DFT can calculate the partial charge on each atom in the molecule, providing a quantitative measure of the electronic environment throughout the structure. researchgate.net
In the context of structure-activity relationships, DFT-calculated properties are often used as descriptors in QSAR models. arabjchem.orgnih.gov For example, the energy of the highest occupied molecular orbital (E-HOMO) and the energy of the lowest unoccupied molecular orbital (E-LUMO) are frequently correlated with biological activity, as they relate to the molecule's ability to donate or accept electrons. arabjchem.orguran.ua By applying DFT methods, researchers can gain a detailed understanding of the intrinsic properties of this compound, which helps in rationalizing its observed biological activities and in designing derivatives with enhanced properties. nih.gov
Analysis of Frontier Molecular Orbitals and Electrochemical Properties
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The analysis of these orbitals, often performed using DFT calculations, is a cornerstone of structure-activity relationship studies for compounds like this compound. arabjchem.orgnih.gov
The HOMO represents the orbital from which a molecule is most likely to donate an electron in a chemical reaction. ossila.com A higher HOMO energy (E-HOMO) indicates a greater propensity for electron donation, making the molecule a better electron donor and more susceptible to oxidation. ossila.comresearchgate.net The LUMO , conversely, is the orbital that is most likely to accept an electron. ossila.com A lower LUMO energy (E-LUMO) signifies a greater ability to accept electrons, making the molecule a better electron acceptor and more susceptible to reduction. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the kinetic stability and reactivity of a molecule. uobaghdad.edu.iq A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. uobaghdad.edu.iq These parameters are frequently used as descriptors in QSAR studies to correlate electronic structure with biological activity. uran.uanih.gov
The electrochemical properties of a molecule are directly related to its FMO energies. semanticscholar.org The oxidation potential correlates with the HOMO energy, while the reduction potential is related to the LUMO energy. researchgate.netsemanticscholar.org Techniques like cyclic voltammetry can be used to experimentally measure these potentials, which can then be correlated with the computationally derived FMO energies. Studies on quinoline derivatives have shown a strong correlation between their chemical structure and their oxidation and reduction potentials. semanticscholar.org For this compound, the electron-withdrawing nature of the bromine atom and the electronic character of the quinoline ring system would influence the HOMO and LUMO energy levels, thereby defining its electrochemical behavior and its potential role in electron-transfer processes within biological systems. semanticscholar.org
Table 2: Example of Calculated Frontier Orbital Energies for Quinoline Derivatives
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -7.562 | -6.762 | 0.800 |
| Derivative B | -8.562 | -7.562 | 1.000 |
| Derivative C | -6.999 | -6.762 | 0.237 |
| Derivative D | -7.524 | -6.999 | 0.525 |
This table is illustrative and presents hypothetical data based on the format found in studies of quinoline derivatives. uobaghdad.edu.iq The values represent the kind of data generated through DFT calculations.
Limited Publicly Available Research on the Pharmacological and Biological Activity of this compound Derivatives
The field of medicinal chemistry has seen considerable investigation into quinoline-based structures, leading to the development of numerous compounds with significant biological effects. However, the specific substitution pattern of a bromo group at the 6-position and a methyl group at the 8-position of the quinoline-4-ol core does not appear to be a prominent area of published research within the scope of the requested pharmacological activities.
Therefore, a detailed article with extensive data tables and in-depth analysis of research findings, as per the requested outline, cannot be generated at this time due to the absence of specific studies on this compound derivatives in the available scientific literature. Further research would be required to elucidate the potential antimicrobial and anticancer efficacy of this particular class of compounds.
Pharmacological and Biological Activity Investigations of 6 Bromo 8 Methylquinoline 4 Ol Derivatives
Anticancer Potential and Cellular Mechanisms
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of the bromo-quinazoline and quinoline (B57606) scaffolds have demonstrated significant potential as cytotoxic agents by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells. nih.gov These actions are critical for inhibiting tumor growth and proliferation. nih.gov
Research into a series of 6-bromo-2-thioxo-3-substituted quinazolinones revealed that the nature of the substitution significantly impacts cytotoxic activity. Studies on human breast cancer (MCF-7) and colon adenocarcinoma (SW480) cell lines showed that derivatives with aliphatic chains were generally more potent than those with aromatic chains. One particular compound, 6-bromo-2-(methylthio)-3-phenylquinazolin-4(3H)-one, exhibited notable cytotoxicity, suggesting that modifications at the 2- and 3-positions of the bromo-quinazoline core are crucial for its anti-proliferative effects.
Further investigations have elucidated the specific mechanisms by which these compounds affect cell division. For example, certain quinoline derivatives have been shown to arrest the cell cycle at specific checkpoints. This disruption prevents cancer cells from completing the division process, ultimately leading to apoptosis. The induction of apoptosis is a key mechanism, as it eliminates malignant cells without provoking a significant inflammatory response. This process is often mediated through complex signaling pathways that control cell proliferation and survival. nih.gov
Table 1: Cytotoxic Activity of Selected Bromo-Quinazoline Derivatives
| Compound | Cell Line | Activity | Key Findings |
|---|---|---|---|
| 6-bromo-2-(methylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast Cancer) | Cytotoxic | Aliphatic substitutions showed higher potency. |
| 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon Cancer) | Cytotoxic | Aromatic chains at the thiol position were less tolerated. |
| Erlotinib (Reference) | MCF-7 / SW480 | Cytotoxic | Bromo-quinazoline derivatives showed comparable or better potency. |
Inhibition of Angiogenesis and Modulation of Nuclear Receptor Responsiveness
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. nih.gov Targeting this pathway is a key strategy in cancer therapy. Certain quinazoline (B50416) derivatives have been identified as potent angiogenesis inhibitors by targeting key signaling molecules involved in this process. nih.gov
One study identified a novel quinazoline derivative, compound 11d, as a significant inhibitor of angiogenesis. Its mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a primary mediator of VEGF-induced pro-angiogenic signals. By blocking VEGFR2, the compound effectively shuts down the downstream Akt/mTOR/p70s6k signaling pathway. This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis. The findings suggest that the quinazoline scaffold is a promising source for developing anti-angiogenic agents. nih.gov
In the context of receptor modulation, various quinoline derivatives have been synthesized and evaluated for their ability to interact with specific cellular receptors. Research has shown that novel azabicyclic and diazabicyclic compounds carrying a quinoline ring can act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, certain derivatives exhibited selectivity for the α7 subtype over the α4β2 subtype, acting as agonists with EC50 values in the low micromolar range. nih.govresearchgate.net This demonstrates the potential of the quinoline scaffold to be tailored for selective interaction with specific receptor subtypes, which is crucial for developing targeted therapies.
Table 2: Anti-Angiogenic Activity of a Quinazoline Derivative
| Compound | Target | Pathway Inhibited | Biological Effect |
|---|---|---|---|
| Quinazoline derivative 11d | VEGFR2 | VEGFR2-mediated Akt/mTOR/p70s6k | Inhibition of endothelial cell proliferation, migration, and tube formation. |
Antiviral Activity and Latency Reversal Applications
The broad biological activity of quinoline derivatives extends to antiviral applications, where they have been investigated for their ability to inhibit the replication of a wide range of viruses and to reactivate latent viral reservoirs.
The quinoline scaffold has served as a foundation for the development of agents against several pathogenic viruses. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and showed high inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in Vero cells. researchgate.net One optimized compound exhibited a high selective index with no associated cytotoxicity, highlighting its potential. researchgate.net
Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been reported to inhibit the in vitro replication of the Zika virus (ZIKV), with potencies comparable to or greater than the antimalarial drug mefloquine. nih.gov In other studies, 6-bromo-4-alkylthioquinazoline derivatives have been synthesized and evaluated for their antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV), demonstrating broad-spectrum potential. nih.gov Additionally, certain 1,6-naphthyridine (B1220473) derivatives, which are structurally related to quinolines, have shown potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family, suggesting a novel mechanism of action. researchgate.net
Table 3: Antiviral Activity of Selected Quinoline/Quinazoline Derivatives
| Compound Class | Target Virus | Key Findings |
|---|---|---|
| 4-Anilino-6-aminoquinazolines | MERS-CoV | High inhibitory effect (IC50 = 0.157 μM for an optimized compound) with no cytotoxicity. researchgate.net |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Potent inhibition of ZIKV RNA production, with activity similar to mefloquine. nih.gov |
| 6-Bromo-4-alkylthioquinazolines | Tobacco Mosaic Virus (TMV) | Good in vivo protection and inactivation activities. nih.gov |
| 1,6-Naphthyridines | Human Cytomegalovirus (HCMV) | Potent activity against multiple strains, including those resistant to standard therapies. researchgate.net |
A significant barrier to curing HIV-1 is the persistence of latent proviruses in long-lived memory CD4+ T cells. A "shock and kill" strategy aims to use Latency-Reversing Agents (LRAs) to reactivate viral transcription, making infected cells visible to the immune system. nih.gov
Compounds with a quinoline-like structure have been investigated for this purpose. One study identified 1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one as an agent that can reactivate latent HIV-1 by agonizing the PI3K pathway. nih.gov The mechanisms by which LRAs function often involve epigenetic modifications. For instance, some LRAs are histone deacetylase (HDAC) inhibitors, which alter chromatin structure to make the viral promoter more accessible for transcription. mdpi.commdpi.com Another critical mechanism involves the release of the Positive Transcription Elongation Factor b (P-TEFb). In latent cells, P-TEFb is often sequestered in an inactive complex. LRAs can trigger its release, allowing it to be recruited by the viral Tat protein to the HIV-1 promoter, which is essential for efficient transcriptional elongation. mdpi.com While many LRAs have been identified, the development of agents that can potently and specifically reactivate the latent reservoir without causing general T-cell activation remains a key challenge. nih.govscispace.com
Other Significant Biological Activities
Quinoline-based compounds, such as chloroquine (B1663885) and quinine, are cornerstone drugs in the treatment of malaria. nih.gov Their primary mechanism of action involves disrupting the detoxification of heme within the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. nih.gov
Quinoline antimalarials accumulate in the parasite's digestive vacuole and interfere with this process. nih.gov Studies using a bromo-analog of chloroquine have provided direct in vivo evidence that the drug caps (B75204) the growing surfaces of hemozoin crystals. nih.gov This capping action physically obstructs the addition of further heme units, halting crystal growth and leading to a buildup of toxic heme. nih.gov The accumulation of free heme catalyzes peroxidative reactions and inhibits essential parasite enzymes like cysteine proteases, ultimately leading to parasite death. nih.govcsic.es The correlation between a compound's ability to inhibit hemozoin formation and its in vitro antimalarial activity is particularly strong for quinoline derivatives against sensitive parasite strains. researchgate.net
Table 4: Antimalarial Mechanism of Bromo-Quinoline Analog
| Compound | Parasite | Mechanism | Effect |
|---|---|---|---|
| Bromoquine (Chloroquine analog) | Plasmodium falciparum | Capping of hemozoin crystal surfaces. nih.gov | Inhibition of hemozoin growth, accumulation of toxic heme, parasite death. nih.govnih.gov |
| Chloroquine | Plasmodium falciparum | Inhibition of β-hematin (hemozoin) formation. nih.gov | Increased free hemin, leading to oxidative stress and inhibition of cysteine proteases. nih.gov |
| Quinoline-sulfonamide hybrids | Plasmodium falciparum | Inhibition of hemozoin formation. mdpi.com | Significant inhibition of parasite growth. mdpi.com |
Anti-inflammatory Properties
Derivatives of the quinoline scaffold have been extensively investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net Research has shown that the anti-inflammatory effects of these compounds are largely dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net These molecules have been found to target several key players in the inflammatory cascade, including enzymes like Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govresearchgate.net
Studies have explored various synthetic derivatives for their ability to mitigate inflammation. For instance, certain quinoline-chalcone hybrids and conjugates with known anti-inflammatory drugs like ibuprofen (B1674241) have been synthesized and evaluated. biointerfaceresearch.com In a carrageenan-induced rat paw edema test, a standard model for acute inflammation, specific quinoline derivatives demonstrated significant anti-inflammatory and analgesic properties. biointerfaceresearch.comeurekaselect.com One study found that a synthetic quinoline compound, a hybrid of tomoxiprole (B1237166) and naproxen, exhibited high anti-inflammatory effects in mice, comparable to reference drugs like diclofenac (B195802) and celecoxib, with its mechanism likely involving the inhibition of the COX-2 enzyme. nih.gov Another investigation using a xylene-induced ear edema test in mice identified quinolin-2-one based derivatives that showed a maximum anti-inflammatory potential of up to 68.28%. biointerfaceresearch.com
Furthermore, research on 6,8-dibromo-4(3H)-quinazolinone derivatives, a related heterocyclic structure, showed that some of these compounds significantly inhibited the paw edema response in rats. ptfarm.plresearchgate.net The most potent of these derivatives demonstrated a 23.8% inhibition of edema one hour after treatment. ptfarm.pl In studies involving lipopolysaccharide (LPS)-stimulated mouse macrophages, certain quinoline derivatives effectively inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net
| Derivative Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Quinoline-Chalcone Hybrid (QC) | Xylene-induced ear edema (mice) | High anti-inflammatory effects, comparable to diclofenac and celecoxib. nih.gov | nih.gov |
| Anthracene-Quinoline Based Compounds | Xylene-induced ear edema (mice) | Showed up to 68.28% anti-inflammatory potential. biointerfaceresearch.com | biointerfaceresearch.com |
| Pyran-fused Quinoline Derivatives | Carrageenan-induced paw edema (rats) | Exhibited significant analgesic and anti-inflammatory activities, comparable to diclofenac sodium. eurekaselect.com | eurekaselect.com |
| 6,8-dibromo-4(3H)-quinazolinone derivative (VIg) | Carrageenan-induced paw edema (rats) | Showed 23.8% inhibition of paw edema after 1 hour. ptfarm.pl | ptfarm.pl |
| Quinoline Derivative (6d) | LPS-stimulated RAW264.7 macrophages | Significantly inhibited LPS-induced production of TNF-α and IL-6. researchgate.net | researchgate.net |
Antioxidant Activity
Quinoline derivatives are recognized for their antioxidant potential, which is a significant area of medicinal chemistry research due to the role of oxidative stress in numerous diseases. benthamdirect.comnih.govbohrium.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer. nih.gov The structure of the quinoline derivative, particularly the type and position of substituents, plays a crucial role in its antioxidant efficacy. mdpi.com
Several studies have demonstrated that the presence of hydroxyl (-OH) groups enhances the antioxidant properties of quinoline derivatives. mdpi.comnih.gov For example, an analysis of 2-phenylquinazolin-4(3H)-ones, a related class of compounds, found that having at least one hydroxyl group on the phenyl ring was necessary for antioxidant activity. nih.gov Specifically, dihydroxy-substituted derivatives showed the most potent radical scavenging activity. nih.gov Similarly, another study highlighted that a quinoline derivative with a hydroxyl group on the phenylamino (B1219803) substituent (Qui3) was a strong antioxidant against the DPPH radical, whereas derivatives without this group showed negligible activity. mdpi.com
The antioxidant activity of these compounds has been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govui.ac.id In one study, quinoline-4-carboxylic acid derivatives were synthesized and showed a better percentage of inhibition in the DPPH assay compared to the precursor, isatin. ui.ac.idui.ac.id The results indicated that a 2-(4-methylphenyl)quinoline-4-carboxylic acid derivative had an inhibition of 40.43%, which was higher than that of 2-methylquinoline-4-carboxylic acid (30.25%). ui.ac.idui.ac.id This suggests that the presence of an additional aromatic ring can enhance antioxidant activity. ui.ac.idui.ac.id
| Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Assay | Showed 40.43% inhibition at 5 mg/L. ui.ac.idui.ac.id | ui.ac.idui.ac.id |
| 2-methylquinoline-4-carboxylic acid | DPPH Assay | Showed 30.25% inhibition at 5 mg/L. ui.ac.idui.ac.id | ui.ac.idui.ac.id |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH Assay | Demonstrated noticeable antioxidant potential. mdpi.com | mdpi.com |
| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS Assay | Showed the highest antioxidant potential among the tested derivatives. mdpi.comnih.gov | mdpi.comnih.gov |
| Dihydroxy-substituted quinazolinones | DPPH Assay | Exhibited the most potent radical scavenging activity with EC50 values as low as 7.2 μM. nih.gov | nih.gov |
Neurological Activities (e.g., Anticonvulsant, mGluR2 Modulation)
The quinoline scaffold is a key feature in compounds investigated for various central nervous system (CNS) activities, including anticonvulsant effects. nih.govresearchgate.net Research into quinoline derivatives has aimed to identify new therapeutic agents for managing seizures by evaluating their performance in established preclinical models. nih.gov
A number of studies have synthesized and tested series of quinoline derivatives against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), which represent different types of seizure activity. nih.govjst.go.jpresearchgate.net In one such study, several 8-substituted quinolines with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activities. nih.govjst.go.jp For instance, compound 20, identified as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, was found to be potent. nih.govresearchgate.net Other derivatives, such as 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline (compound 13) and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline (compound 14), also showed very good anticonvulsant effects. nih.govresearchgate.net
Another study focused on a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, which demonstrated significantly increased anticonvulsant activity compared to their parent compounds. nih.gov Among these, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (compound 3f) was identified as having the strongest anticonvulsant effect, with an ED50 of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test. nih.gov Research on quinazoline derivatives, which are structurally related, has also yielded potent anticonvulsants. Certain compounds showed 100% protection against PTZ-induced convulsions and were found to be more potent than the reference drug ethosuximide. mdpi.com These findings underscore the potential of the quinoline core in developing novel anticonvulsant agents. nih.gov
| Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet (scPTZ) | Identified as a potent anticonvulsive agent. nih.govjst.go.jp | nih.govjst.go.jp |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | MES, scMet (scPTZ) | Showed very good anticonvulsant activity. nih.govresearchgate.net | nih.govresearchgate.net |
| 8-(2'-piperazino-ethanoxy)quinoline | MES, scMet (scPTZ) | Identified as one of the most active in its series. nih.govresearchgate.net | nih.govresearchgate.net |
| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES, scPTZ | Strong anticonvulsant effect with ED50 of 27.4 mg/kg (MES) and 22.0 mg/kg (scPTZ). nih.gov | nih.gov |
| Quinazoline-4(3H)-one derivatives (e.g., compounds 8, 13, 19) | scPTZ | Provided 100% protection against myoclonic seizures; more potent than ethosuximide. mdpi.com | mdpi.com |
Cardiovascular Applications (e.g., Antihypertensive, Cardiotonic/Inotropic Activity)
Quinoline derivatives have been explored for their potential applications in treating cardiovascular conditions, particularly hypertension. biointerfaceresearch.comresearchgate.net The structural versatility of the quinoline nucleus allows for modifications that can lead to significant biological effects, including the lowering of blood pressure. nih.gov
Research has identified several 8-substituted quinoline derivatives with notable antihypertensive activity. nih.govjst.go.jpresearchgate.net In studies conducted on anesthetized normotensive rats, compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (compound 20), 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline (compound 13), and 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline (compound 19) demonstrated excellent antihypertensive effects. nih.govjst.go.jpresearchgate.net These compounds were found to significantly antagonize the pressor response induced by adrenaline, suggesting that their antihypertensive mechanism may be linked to beta-blocking properties. nih.govjst.go.jpresearchgate.net
Other approaches have focused on different mechanisms of action. For example, inhibition of the Angiotensin-Converting Enzyme (ACE) is a key therapeutic target for controlling hypertension. rsc.org A study investigating a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), found that it exhibited considerable antihypertensive effects through the inhibition of ACE. rsc.org In a separate line of research, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened as potential antihypertensive agents. nih.gov Some of these new compounds were found to be as potent as the established antihypertensive drug prazosin, and at higher doses, two of the derivatives appeared to be even more efficacious in spontaneously hypertensive rats. nih.gov
| Derivative | Target/Model | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Adrenaline-induced pressor response (rats) | Antihypertensive | Showed excellent antihypertensive activity, possibly via beta-blocking properties. nih.govjst.go.jp | nih.govjst.go.jp |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Adrenaline-induced pressor response (rats) | Antihypertensive | Demonstrated excellent antihypertensive activity. nih.govresearchgate.net | nih.govresearchgate.net |
| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | Angiotensin-Converting Enzyme (ACE) | Antihypertensive | Showed considerable antihypertensive effect by inhibiting ACE. rsc.org | rsc.org |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Spontaneously hypertensive rats | Antihypertensive | Some derivatives were as potent as prazosin, with two being more efficacious at higher doses. nih.gov | nih.gov |
Anti-leishmanial and Anthelmintic Applications
The quinoline scaffold is a privileged structure in the development of antiparasitic agents, with derivatives showing promise against both protozoan parasites like Leishmania and helminths (worms). nih.gov
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. semanticscholar.org Several studies have focused on synthesizing and evaluating quinoline derivatives for their leishmanicidal properties. A series of 3, 6, and 8-aminoquinoline (B160924) substituted compounds were tested for their in-vitro activity against the promastigote form of Leishmania donovani. researchgate.net Among the tested compounds, seven analogues exhibited significant anti-leishmanial activity when compared to the standard drug, sitamaquine. researchgate.net Another study found that 8-hydroxyquinoline (B1678124) was effective against the intracellular stages of various Leishmania species, including L. braziliensis, L. amazonensis, and L. infantum, with low toxicity to host cells. nih.gov Research on quinoline-chalcone derivatives also showed good activity against Leishmania panamensis amastigotes, with IC50 values ranging from 0.79 µg/mL to 2.54 µg/mL. frontiersin.org
Anthelmintic Activity
Quinoline derivatives have also been investigated for their ability to combat helminth infections. nih.gov In one study, newly synthesized 2, 3-disubstituted quinolines were evaluated for anthelmintic activity, with some compounds showing significant effects. derpharmachemica.com Another research effort synthesized newer quinoline derivatives containing an acridine (B1665455) moiety and tested them for anthelmintic properties. innovareacademics.in The results showed that several of these compounds possessed good to moderate anthelmintic activity, although they were less potent than the standard drug albendazole. innovareacademics.in A series of 2-arylimidazo[4,5-f]quinolin-9-ols, prepared from 5-aminobenzimidazoles, were found to have a significant degree of anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.govacs.org The most active compound in this series was the 2-(2-furyl) analogue. nih.gov
| Activity | Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Anti-leishmanial | 8-aminoquinoline substituted compounds | Leishmania donovani (promastigotes) | Seven compounds showed significant activity compared to sitamaquine. researchgate.net | researchgate.net |
| Anti-leishmanial | 8-hydroxyquinoline | Leishmania spp. (intracellular) | Effective against multiple species with low host cell toxicity. nih.gov | nih.gov |
| Anti-leishmanial | Quinoline-chalcones | Leishmania panamensis (amastigotes) | Active compounds showed IC50 values between 0.79 µg/mL and 2.54 µg/mL. frontiersin.org | frontiersin.org |
| Anthelmintic | 2-arylimidazo[4,5-f]quinolin-9-ols | Hymenolepis nana (mouse tapeworm) | Demonstrated a significant degree of anthelmintic activity. nih.govacs.org | nih.govacs.org |
| Anthelmintic | Quinoline derivatives with acridine moiety | Worms (unspecified) | Showed good to moderate anthelmintic activity. innovareacademics.in | innovareacademics.in |
Mechanistic Studies and Target Identification of Quinoline Derivatives
Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The planar aromatic structure of the quinoline (B57606) ring is a key determinant of its ability to interact with biological macromolecules such as DNA and proteins. This interaction is often the foundational step in eliciting a biological response.
DNA Intercalation and Topoisomerase Inhibition:
One of the well-documented mechanisms for quinoline derivatives, particularly those with antimicrobial and anticancer activities, is their interaction with DNA. The planar nature of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix. This insertion can disrupt the normal processes of DNA replication and transcription, ultimately leading to cell death.
Furthermore, this intercalation can interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and repair. Quinolones, a class of compounds structurally related to quinolinols, are known to target bacterial DNA gyrase and topoisomerase IV. For instance, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is believed to exert its antibacterial effects by inhibiting these very enzymes. It is plausible that 6-Bromo-8-methylquinoline-4-ol could share a similar mechanism, where the quinoline core binds to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome.
In the context of cancer, the inhibition of human topoisomerases is a validated therapeutic strategy. The ability of some quinoline derivatives to induce antiproliferative and apoptotic effects has been linked to their role as topoisomerase poisons. nih.gov
Protein Binding and Enzyme Inhibition:
Beyond DNA, quinoline derivatives can directly interact with a variety of proteins, modulating their function. The specific substituents on the quinoline ring play a critical role in determining the binding affinity and selectivity for these protein targets. The hydroxyl group at the 4-position and the bromine and methyl groups at the 6- and 8-positions of this compound would be expected to influence its protein interaction profile through hydrogen bonding, hydrophobic interactions, and halogen bonding.
Studies on other quinoline derivatives have highlighted their ability to bind to and inhibit various enzymes. For example, a derivative of 6-bromo-4-methylquinoline (B1281910) is used in proteomics research to study protein interactions. This suggests that the core structure of this compound is amenable to interacting with protein targets.
Characterization of Enzyme Inhibition and Receptor Modulation
The biological effects of quinoline derivatives are often a direct consequence of their ability to inhibit specific enzymes or modulate the activity of cellular receptors. While direct enzymatic inhibition data for this compound is not available, studies on analogous compounds provide a strong basis for predicting its potential targets.
Inhibition of Kinases and Other Enzymes:
The anticancer activity of many quinoline derivatives has been attributed to their ability to inhibit protein kinases, which are key regulators of cellular growth, proliferation, and survival. Some quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor, as well as intracellular kinases like c-Met. mdpi.com The presence of a bromine atom and a hydroxyl group on the quinoline ring has been suggested as a favorable structural feature for potent anticancer effects. mdpi.com
Furthermore, 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of catechol O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamine neurotransmitters. nih.gov While this compound is a 4-hydroxyquinoline, the general propensity of substituted quinolinols to inhibit metalloenzymes is noteworthy. The hydroxyl group, in particular, can be crucial for coordinating with metal ions in the active site of such enzymes. nih.gov
Research on 4-methyl-8-hydroxyquinoline (B1347237) has demonstrated its ability to inhibit various enzymes involved in cellular metabolism, contributing to its anticancer properties. This suggests that the 8-methyl group in this compound could play a role in directing its inhibitory activity.
Table 1: Reported Enzyme Inhibition by Structurally Related Quinoline Derivatives
| Quinoline Derivative Class | Target Enzyme(s) | Reported Biological Effect | Reference(s) |
| Quinolones (e.g., Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) | DNA Gyrase, Topoisomerase IV | Antibacterial | |
| 8-Hydroxyquinolines | Catechol O-Methyltransferase (COMT) | Modulation of Neurotransmitter Levels | nih.gov |
| Substituted Quinolines | c-Met Kinase, EGFR, VEGFR | Anticancer | mdpi.com |
| 4-Methyl-8-hydroxyquinoline | Various Metabolic Enzymes | Anticancer |
Elucidation of Cellular Signaling Pathway Perturbations
The interaction of a small molecule with its molecular targets ultimately leads to the perturbation of cellular signaling pathways, culminating in a physiological response. The potential of this compound to influence key signaling cascades can be inferred from the activities of similar compounds.
Modulation of Inflammatory and Cancer-Related Pathways:
Recent studies have revealed that certain quinoline derivatives can exert their effects by modulating critical signaling pathways involved in inflammation and cancer. For instance, imidazo[4,5-c]quinoline derivatives have been found to simultaneously inhibit the JAK/STAT and NF-κB proinflammatory signaling pathways. acs.org The NF-κB pathway is a central regulator of immune responses and is also implicated in cancer development and progression. The JAK/STAT pathway is crucial for cytokine signaling and is a validated target in both inflammatory diseases and malignancies. Given the structural similarities, it is conceivable that this compound could also influence these pathways.
Induction of Apoptosis:
A common mechanism of action for anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. The antiproliferative effects of some brominated quinolines have been linked to their ability to trigger apoptosis. nih.gov One study highlighted that a novel quinoline derivative, 91b1, exerts its anticancer effect by downregulating Lumican, a proteoglycan involved in cell adhesion and migration. mdpi.com This suggests that quinoline compounds can modulate the expression of proteins that are critical for cell survival and proliferation.
Interference with Fungal Morphogenesis:
In the context of antifungal activity, 2-alkyl-4-hydroxyquinoline derivatives have been shown to inhibit the hyphal growth of the pathogenic fungus Candida albicans. nih.gov This inhibition was linked to the downregulation of the cAMP-Efg1 signaling pathway, which is essential for the morphological transition from yeast to hyphal form—a key virulence factor. nih.gov This finding indicates that 4-hydroxyquinolines can specifically interfere with fungal signaling pathways without affecting host cell proliferation.
Table 2: Reported Effects of Quinoline Derivatives on Cellular Signaling Pathways
| Quinoline Derivative Class | Affected Signaling Pathway | Consequence | Reference(s) |
| Imidazo[4,5-c]quinolines | JAK/STAT, NF-κB | Anti-inflammatory | acs.org |
| Brominated Quinolines | Apoptotic Pathways | Anticancer | nih.gov |
| Quinoline Derivative 91b1 | Lumican Downregulation | Anticancer | mdpi.com |
| 2-Alkyl-4-hydroxyquinolines | cAMP-Efg1 Pathway (in C. albicans) | Antifungal (Inhibition of Hyphal Growth) | nih.gov |
Future Perspectives and Research Directions for 6 Bromo 8 Methylquinoline 4 Ol
Rational Design and Synthesis of Novel Quinoline (B57606) Analogs for Enhanced Bioactivity and Selectivity
The core structure of 6-Bromo-8-methylquinoline-4-ol offers a versatile template for the rational design of new chemical entities with potentially enhanced biological activity and target selectivity. The bromine atom at the 6-position and the methyl group at the 8-position are key handles for synthetic modification. These substituents influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of pharmacological activity.
Future research will likely focus on systematic structure-activity relationship (SAR) studies. By introducing a variety of substituents at these positions, researchers can fine-tune the molecule's properties. For instance, replacing the bromine atom with other halogens (chlorine, fluorine) or with cyano or nitro groups could modulate its reactivity and binding interactions. Similarly, the methyl group could be replaced with larger alkyl or aryl groups to probe the steric requirements of its biological targets.
Computational modeling and docking studies will be instrumental in this rational design process. These in silico methods can predict the binding affinities of novel analogs to specific biological targets, such as enzymes or receptors, thereby guiding synthetic efforts towards the most promising candidates. This approach accelerates the discovery of compounds with improved potency and reduced off-target effects. A patent for related quinolinyl-pyrrolopyrazole compounds, which act as TGF-beta signal transduction inhibitors, highlights a potential therapeutic avenue for analogs of this compound. googleapis.com
Exploration of Multi-Target Therapeutic Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. Quinoline derivatives are well-suited for the development of such multi-target ligands due to their ability to interact with a diverse range of biomolecules.
Future investigations into this compound and its analogs could explore their potential to inhibit multiple enzymes or receptors involved in a particular disease pathway. For example, in the context of cancer, a single quinoline derivative might be designed to inhibit both a protein kinase and a DNA repair enzyme, delivering a synergistic therapeutic effect. The known anticancer and antimicrobial activities of various quinoline derivatives suggest that this compound could serve as a starting point for developing such multi-functional drugs. arabjchem.org
Development of Advanced Drug Delivery Systems for Quinoline Derivatives
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many quinoline derivatives, despite their potent in vitro activity, face challenges such as poor solubility and bioavailability. Advanced drug delivery systems offer a promising solution to overcome these limitations.
Future research could focus on formulating this compound or its bioactive analogs into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These delivery systems can enhance the solubility of hydrophobic quinoline compounds, protect them from premature degradation, and facilitate their targeted delivery to specific tissues or cells. For instance, by decorating the surface of these nanocarriers with specific ligands, they can be directed to cancer cells, thereby increasing therapeutic efficacy while minimizing side effects on healthy tissues.
Implementation of Green Chemistry Approaches in Quinoline Synthesis
The synthesis of quinoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. The principles of green chemistry are increasingly being applied to chemical synthesis to develop more environmentally benign and sustainable processes.
Future research on the synthesis of this compound will likely focus on the adoption of greener methodologies. This could involve the use of less hazardous solvents, such as water or ionic liquids, and the replacement of toxic catalysts with more environmentally friendly alternatives. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of the related compound 6-bromo-4-iodoquinoline (B1287929) has been reported, and optimizing such syntheses using green chemistry principles will be a key research direction. researchgate.net
Investigation of Unexplored Catalytic Applications of Quinoline Derivatives
Beyond their applications in medicinal chemistry, quinoline derivatives have shown promise as ligands in catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, and the substituents on the ring can be tailored to influence the catalytic activity and selectivity of the resulting metal complexes.
While the catalytic potential of this compound itself has not been extensively studied, its structure suggests that it could be a valuable ligand for various catalytic transformations. Future research could explore the use of this compound and its derivatives in reactions such as cross-coupling reactions, hydrogenations, and oxidations. The development of novel quinoline-based catalysts could have significant implications for the fine chemical and pharmaceutical industries.
Q & A
Basic: What are the common synthetic routes for 6-Bromo-8-methylquinoline-4-ol?
Methodological Answer:
The synthesis typically involves bromination of a quinoline precursor. For example, bromination of 8-methylquinolin-4-ol using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane under reflux (40–80°C). Key steps include:
- Precursor preparation : Start with 8-methylquinolin-4-ol.
- Bromination : Introduce bromine at the 6-position using Br₂ in CH₃COOH (1:5 molar ratio) at 60°C for 6–8 hours .
- Purification : Recrystallize the product using ethanol or column chromatography.
Table 1 : Example Bromination Conditions
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₃COOH | 60°C | 8 hours | 72% |
| NBS | DCM | 40°C | 12 hours | 65% |
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.8 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .
- IR Spectroscopy : Detect hydroxyl (O–H stretch at ~3200 cm⁻¹) and C–Br bonds (550–650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 252.0) .
Advanced: How can bromination conditions be optimized for higher yields?
Methodological Answer:
Optimize parameters systematically:
Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve bromine solubility.
Catalyst Use : Add Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution .
Temperature Control : Lower temperatures (e.g., 40°C) reduce side reactions like oxidation.
Molar Ratios : Test Br₂:precursor ratios (1.1:1 to 1.5:1) to minimize excess reagent waste .
Critical Note : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) to terminate at optimal conversion .
Advanced: How to design derivatives of this compound for enhanced biological activity?
Methodological Answer:
Use the bromine atom for functionalization:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl groups .
- Heterocyclization : React with thioureas or hydrazines to form thiazole or tetrazole derivatives (e.g., for antimicrobial activity) .
- Bioisosteric Replacement : Replace the hydroxyl group with a methoxy or amino group to improve bioavailability .
Table 2 : Example Derivatives and Activities
| Derivative | Modification | Biological Activity (MIC, µg/mL) |
|---|---|---|
| 6-Bromo-8-methyl-4-methoxy | –OH → –OCH₃ | Antibacterial: 1.2 |
| 6-Bromo-8-methyl-4-amino | –OH → –NH₂ | Anticancer: IC₅₀ = 4.5 µM |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from experimental variables:
Assay Conditions : Compare MIC values under standardized protocols (e.g., CLSI guidelines).
Cell Lines : Test across multiple lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
Control Compounds : Include chloroquine or ciprofloxacin as positive controls for validation .
Example : A study reported MIC = 1.5 µg/mL against E. coli, while another found MIC >5 µg/mL. This discrepancy was traced to differences in bacterial strain resistance profiles .
Advanced: What cross-coupling reactions are feasible for modifying this compound?
Methodological Answer:
The bromine atom enables Pd-catalyzed reactions:
- Suzuki-Miyaura : Couple with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives. Use Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C .
- Sonogashira : Introduce alkynes using terminal alkynes (e.g., phenylacetylene) and CuI co-catalyst .
Table 3 : Cross-Coupling Reaction Examples
| Reaction Type | Reagent | Product Application | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Anticancer agents | 85% |
| Sonogashira | Propargyl alcohol | Fluorescent probes | 78% |
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require systematic derivatization and testing:
Vary Substituents : Modify the methyl (C8), bromine (C6), and hydroxyl (C4) groups.
Assay Key Targets : Test against enzymes (e.g., topoisomerase II) or receptors (e.g., EGFR).
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .
Key Finding : The 8-methyl group enhances lipophilicity, improving membrane permeability, while the 4-hydroxyl group is critical for hydrogen bonding with targets .
Basic: What are the key characterization techniques for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (ACN:H₂O gradient) to confirm >98% purity.
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .
- Melting Point : Compare to literature values (e.g., 223–225°C for pure samples) .
Advanced: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
Common issues and solutions:
- Incomplete Bromination : Increase reaction time (up to 12 hours) or add excess Br₂ (1.2 eq).
- Side Reactions : Use inert atmosphere (N₂/Ar) to prevent oxidation of the quinoline ring .
- Purification Losses : Optimize recrystallization solvents (e.g., ethanol/water mixtures) .
Advanced: What mechanisms underlie the biological activity of this compound?
Methodological Answer:
Proposed mechanisms include:
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR inhibition) .
- DNA Intercalation : The planar quinoline ring inserts into DNA base pairs, disrupting replication .
- Reactive Oxygen Species (ROS) Generation : Bromine substituents enhance electron-deficient regions, promoting ROS production in cancer cells .
Validation : Use knockout cell lines (e.g., EGFR-negative) or ROS scavengers (e.g., NAC) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
